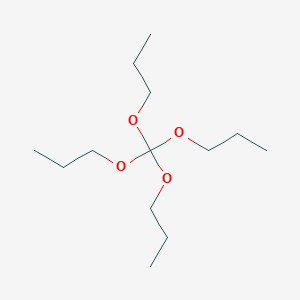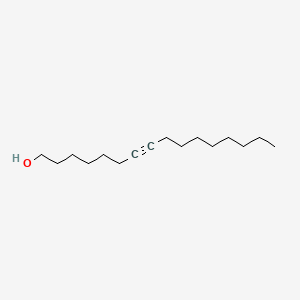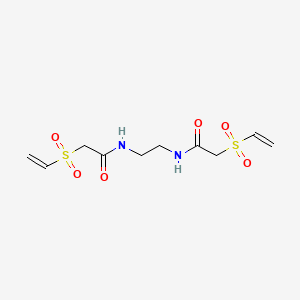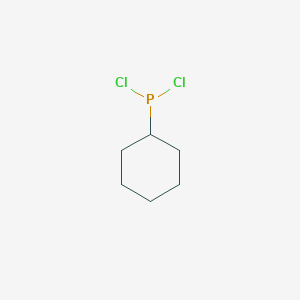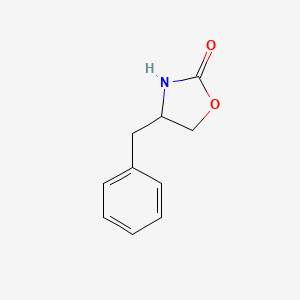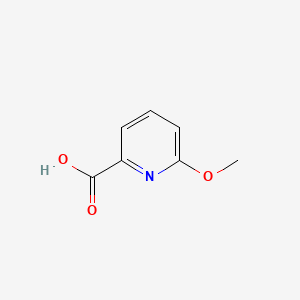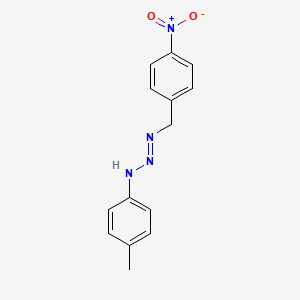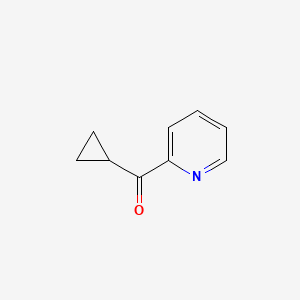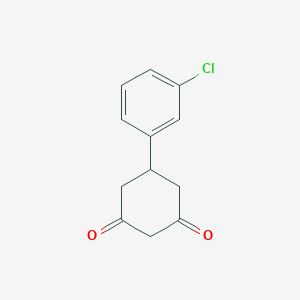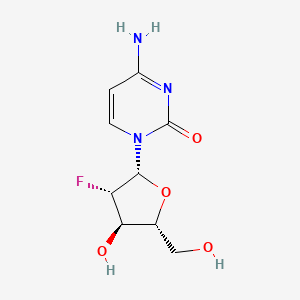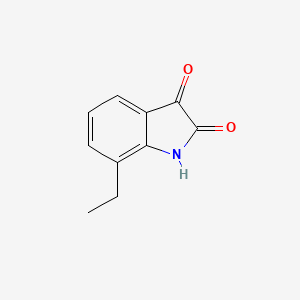
7-Ethylisatin
Overview
Description
7-Ethylisatin, also known as 7-Ethyl-1H-indole-2,3-dione, is an organic compound with the molecular formula C10H9NO2. It is a derivative of isatin, a versatile heterocyclic compound. This compound is characterized by its red crystalline appearance and aromatic odor. This compound is known for its fluorescent properties, emitting orange-red fluorescence .
Mechanism of Action
Target of Action
7-Ethylisatin, an analogue of isatin, has been studied for its antipyretic properties Isatin, a closely related compound, has been shown to have diverse pharmacological properties, including antibacterial, anti-cancer, anti-tubercular, anti-hiv, and antimalarial activities .
Mode of Action
It has been suggested that this compound and other isatin analogues exert their antipyretic effects by interacting with prostaglandin e2 (pge2), a compound involved in fever induction .
Biochemical Pathways
Isatin and its analogues are known to be involved in various biochemical reactions, including irreversible oxidation and reduction processes .
Result of Action
this compound has been found to have significant antipyretic effects in both mice and rats . It has been shown to block the initiation of PGE2-induced fever and attenuate existing fever .
Action Environment
Like other chemical compounds, the action of this compound may be influenced by factors such as temperature, ph, and the presence of other compounds in the environment .
Biochemical Analysis
Biochemical Properties
7-Ethylisatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to bind with certain proteins, facilitating their fluorescent labeling, which is crucial for visualizing and studying protein interactions and functions. The nature of these interactions often involves non-covalent binding, allowing for reversible and specific labeling of target proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can be used to stain cells, enabling researchers to observe changes in cell morphology and behavior. It has been observed to impact gene expression by interacting with nucleic acids, thereby influencing transcriptional and translational processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting metabolic pathways and cellular functions. Additionally, this compound can alter gene expression by binding to DNA or RNA, influencing the transcription and translation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively label and visualize proteins and nucleic acids without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular functions and causing cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired labeling or staining without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, this compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in the concentration of specific metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells and tissues. The compound’s distribution is essential for its effectiveness in labeling and staining applications, as well as for its potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct this compound to specific compartments or organelles within the cell, where it can exert its activity or function. For instance, this compound may be directed to the nucleus to interact with nucleic acids or to the cytoplasm to bind with proteins. Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .
Preparation Methods
The synthesis of 7-Ethylisatin can be achieved through several methods. One common synthetic route involves the reaction of 2-ethylaniline with 2,2,2-trichloroethane-1,1-diol to form the corresponding aldehyde. This intermediate is then treated with hydroxylamine hydrochloride to yield this compound . The reaction conditions typically involve the use of solvents such as N,N-dimethylacetamide and catalysts like concentrated sulfuric acid.
Industrial production methods for this compound are not extensively documented, but the synthesis process is generally optimized for high yield and purity. The use of commercially available starting materials and straightforward reaction conditions makes the synthesis of this compound relatively efficient .
Chemical Reactions Analysis
7-Ethylisatin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxindoles and other derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include 2-oxindoles, tryptanthrin, and indirubins .
Scientific Research Applications
7-Ethylisatin and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-bacterial, and anti-diabetic properties.
Medicine: Explored for its potential as an antiviral agent and its role in drug discovery.
Industry: Utilized in the dye industry and for corrosion prevention
Comparison with Similar Compounds
7-Ethylisatin is part of a broader class of isatin derivatives, which include compounds like 5-methylisatin, 6-hydroxyisatin, and N-acetylisatin. These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical and biological properties . For example, 5-methylisatin has been shown to possess stronger antipyretic activity compared to this compound .
Properties
IUPAC Name |
7-ethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGAPGIOFRUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289533 | |
| Record name | 7-Ethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79183-65-6 | |
| Record name | 79183-65-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Ethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ethyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most notable biological activity of 7-Ethylisatin reported in these studies?
A1: this compound has demonstrated potent antipyretic activity in preclinical models. Research indicates that it effectively blocks the development of prostaglandin E2 (PGE2)-induced fever in both mice and rats. [] This suggests that this compound might interfere with the fever pathways triggered by PGE2, although the exact mechanism of action remains to be elucidated.
Q2: How does the antipyretic potency of this compound compare to its structural analogues?
A2: Studies comparing this compound to other isatin analogues, including Isatin, 5-Methylisatin, 6-Hydroxyisatin, and N-Acetylisatin, revealed that this compound was the most effective at both preventing the onset and reducing established PGE2-induced fever in mice and rats. [] This highlights the importance of the 7-ethyl substituent in enhancing antipyretic potency within this series of compounds.
Q3: Besides its antipyretic effects, has this compound been explored for other biological activities?
A3: While the provided research focuses on antipyretic activity, this compound was also employed in a study investigating the synthesis and biological evaluation of novel nitrogen heterocyclic systems. [] This study incorporated this compound as a starting material for synthesizing complex heterocyclic compounds, specifically focusing on thiazolo-as-triazine derivatives. These synthesized compounds were then evaluated for their antibacterial and antifungal activities. This suggests that this compound, in addition to its potential as an antipyretic agent, could serve as a valuable building block for developing novel compounds with diverse biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



